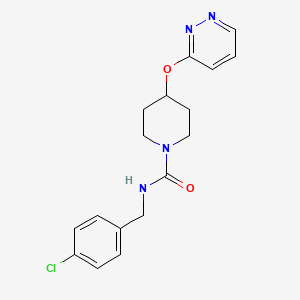
N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide, commonly known as CP-122,721, is a synthetic compound that belongs to the class of piperidine carboxamides. It is a potent and selective antagonist of the neuropeptide Y (NPY) Y1 receptor, which plays a crucial role in regulating various physiological functions such as appetite, energy metabolism, and stress response. CP-122,721 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of obesity, diabetes, and anxiety disorders.
Mecanismo De Acción
CP-122,721 acts as a selective antagonist of the N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide Y1 receptor, which is widely expressed in the central nervous system and peripheral tissues. This compound is a potent orexigenic peptide that stimulates food intake and energy storage by activating the this compound Y1 receptor. CP-122,721 blocks the this compound Y1 receptor, leading to a reduction in food intake, body weight, and fat mass. CP-122,721 also improves glucose tolerance and insulin sensitivity by reducing insulin resistance in peripheral tissues.
Biochemical and Physiological Effects
CP-122,721 has several biochemical and physiological effects, including a reduction in food intake, body weight, and fat mass. It also improves glucose tolerance and insulin sensitivity by reducing insulin resistance in peripheral tissues. CP-122,721 has anxiolytic effects in rats, suggesting its potential use in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CP-122,721 in lab experiments are its high selectivity and potency as an N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide Y1 receptor antagonist. It also has a well-defined mechanism of action, making it an ideal tool for studying the role of the this compound Y1 receptor in regulating appetite, energy metabolism, and stress response. The limitations of using CP-122,721 in lab experiments are its relatively high cost and limited availability. It also has poor solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
CP-122,721 has several potential future directions in the field of drug discovery and development. It may be used as a lead compound for the development of novel N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide Y1 receptor antagonists with improved pharmacological properties, such as increased selectivity and bioavailability. CP-122,721 may also be used in combination with other drugs for the treatment of obesity, diabetes, and anxiety disorders. Additionally, CP-122,721 may be used to study the role of the this compound Y1 receptor in other physiological functions, such as cardiovascular function and bone metabolism.
Métodos De Síntesis
CP-122,721 can be synthesized using various methods, but the most commonly used method involves the reaction of 4-chlorobenzylamine with 3-pyridazinol in the presence of triethylamine and carbon disulfide to form 4-(pyridazin-3-yloxy)benzyl isothiocyanate. The isothiocyanate is then reacted with piperidine-1-carboxylic acid to form the final product, CP-122,721.
Aplicaciones Científicas De Investigación
CP-122,721 has been extensively studied in animal models to evaluate its potential therapeutic applications. It has been shown to reduce food intake and body weight in obese rats by blocking the N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide Y1 receptor, which is known to stimulate appetite and increase food intake. CP-122,721 has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice, indicating its potential use in the treatment of type 2 diabetes. Additionally, CP-122,721 has been shown to have anxiolytic effects in rats, suggesting its potential use in the treatment of anxiety disorders.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-pyridazin-3-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c18-14-5-3-13(4-6-14)12-19-17(23)22-10-7-15(8-11-22)24-16-2-1-9-20-21-16/h1-6,9,15H,7-8,10-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFKUSAGZGUBAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2810745.png)

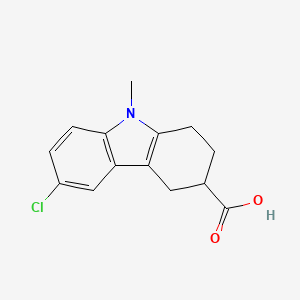
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2810750.png)
![{[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B2810752.png)

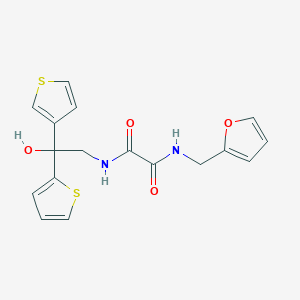
![N-methyl-2-(7-methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2810759.png)
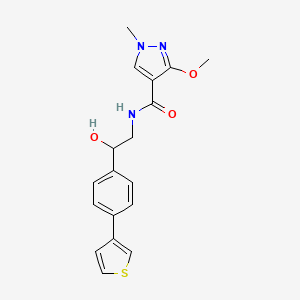
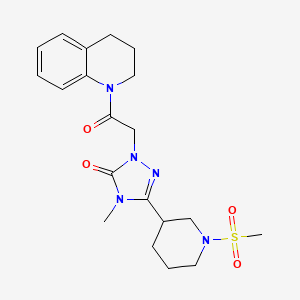
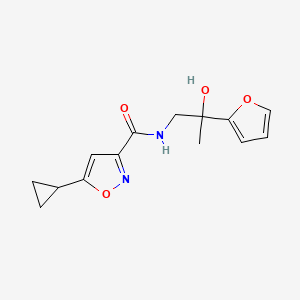
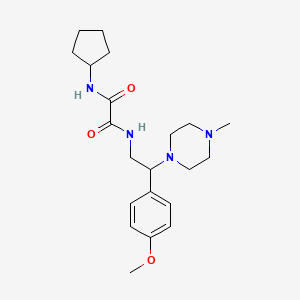
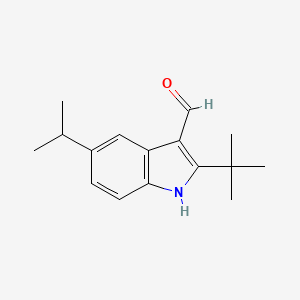
![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)